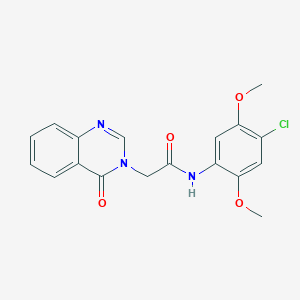
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CQ1, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for studying various aspects of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One of the most interesting effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its ability to inhibit the activity of mTOR, a key regulator of protein synthesis. This inhibition leads to a decrease in protein synthesis and an increase in autophagy, a process that helps to remove damaged or dysfunctional cellular components.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has a number of interesting biochemical and physiological effects that make it a valuable tool for studying various aspects of cellular function. For example, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in a wide range of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its ability to selectively inhibit the activity of mTOR. This makes it a valuable tool for studying the role of mTOR in various cellular processes. However, there are also some limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more selective and potent inhibitors of mTOR. Additionally, there is growing interest in using N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and related compounds to study the role of autophagy in various cellular processes. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, particularly in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process that begins with the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl 2-bromoacetate to produce N-(4-chloro-2,5-dimethoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-aminobenzophenone to produce the final product, N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has a number of potential applications in scientific research. One of the most promising areas of research involves the study of various biochemical and physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have a number of interesting effects on these processes, including the regulation of protein synthesis and the modulation of cell signaling pathways.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
Formule moléculaire |
C18H16ClN3O4 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-15-8-14(16(26-2)7-12(15)19)21-17(23)9-22-10-20-13-6-4-3-5-11(13)18(22)24/h3-8,10H,9H2,1-2H3,(H,21,23) |
Clé InChI |
WXQOQHDLPUAXPF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)


![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(2-ethyl-6-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277389.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277393.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)